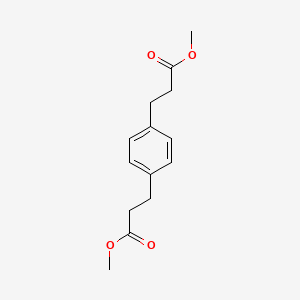
Propanoic acid, 3,3'-(1,4-phenylene)bis-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1,4-benzenedipropanoate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzene, where two propanoate groups are attached to the benzene ring at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-benzenedipropanoate can be synthesized through several methods. One common approach involves the esterification of 1,4-benzenedipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 1,4-benzenedipropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
化学反応の分析
Types of Reactions
Dimethyl 1,4-benzenedipropanoate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 1,4-Benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropanol.
Substitution: Nitro or halogenated derivatives of dimethyl 1,4-benzenedipropanoate.
科学的研究の応用
Dimethyl 1,4-benzenedipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
作用機序
The mechanism of action of dimethyl 1,4-benzenedipropanoate depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may interact with various molecular targets and pathways.
類似化合物との比較
Dimethyl 1,4-benzenedipropanoate can be compared with other similar compounds such as:
Dimethyl terephthalate: Another ester derivative of benzene, but with carboxylate groups at the 1 and 4 positions.
Dimethyl phthalate: An ester with carboxylate groups at the 1 and 2 positions of the benzene ring.
Dimethyl isophthalate: An ester with carboxylate groups at the 1 and 3 positions of the benzene ring.
Uniqueness
Dimethyl 1,4-benzenedipropanoate is unique due to the specific positioning of the ester groups, which can influence its reactivity and interactions in chemical and biological systems. Its symmetrical structure also makes it a valuable building block in the synthesis of polymers and other complex molecules.
特性
CAS番号 |
5312-03-8 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-6H,7-10H2,1-2H3 |
InChIキー |
YBPCZDKFGFYLAU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















